Home > Products > Screening Compounds P135490 > 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one - 1706749-51-0

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Catalog Number: EVT-3035003
CAS Number: 1706749-51-0
Molecular Formula: C9H7BrN2O
Molecular Weight: 239.072
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Methyl-1,6-naphthyridin-5(6H)-one

Compound Description: 7-Methyl-1,6-naphthyridin-5(6H)-one is a naphthyridine derivative synthesized by condensing 2-acetonylpyridine-3-carboxylic acid with ammonia. This compound serves as a key intermediate for preparing various 6-substituted 7-methyl-1,6-naphthyridin-5(6H)-ones by reacting with amines, hydroxylamine, and hydrazine.

2,5-Dihydro-2,4-dimethylpyrido[3,2-d][1,2]diazepin-1-one

Compound Description: This compound is an unexpected product formed when 2-acetonylpyridine-3-carboxylic acid reacts with methylhydrazine, instead of the anticipated 6-methylhydrazino-7-methyl-1,6-naphthyridin-5(6H)-one.

Compound Description: These 2,7-naphthyridine derivatives are synthesized via a Claisen-Dieckmann rearrangement of ethyl (4-R'-1,3-dioxo-6-phenyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetate using sodium ethoxide. The compound with R' = ethoxy (compound 14 in the paper) was further analyzed through X-ray crystallography, confirming its 2,7-naphthyridine structure. These compounds were tested for in vitro anticancer activity at the National Cancer Institute (NCI).

9,10-Dihydro-6H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridine-5,7-dione

Compound Description: This compound represents a novel dihydroisoquinoline-naphthyridinone framework synthesized by reacting 1-methyl-3,4-dihydroisoquinolines with an azlactone derived from hippuric acid and phthalic anhydride, followed by treatment with hydrazine hydrate.

5-Chloro-9,10-dihydro-7H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridin-7-one

Compound Description: This chlorinated derivative is obtained by treating 9,10-Dihydro-6H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridine-5,7-dione with phosphorus oxychloride (POCl3) under specific conditions. This compound readily undergoes substitution reactions with primary and secondary amines at the C-5 position, demonstrating its synthetic utility for further derivatization.

4,6-Dichloro-2-(2-(2-methylprop-1-en-1-yl)phenyl)benzo[c][1,7]naphthyridine

Compound Description: This dichlorinated compound arises as an alternative product when 9,10-Dihydro-6H-benzo[c]isoquinolino[1,2-g][1,7]naphthyridine-5,7-dione reacts with POCl3 under different conditions than those leading to the 5-chloro derivative. Its formation illustrates the potential for variations in product outcome depending on reaction conditions when using POCl3 for chlorination.

Overview

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is a heterocyclic compound with significant interest in organic chemistry and medicinal applications. Its molecular formula is C9H7BrN2OC_9H_7BrN_2O and it has a molecular weight of approximately 239.07 g/mol. This compound is classified as a substituted naphthyridine, which is a type of bicyclic compound that contains nitrogen atoms in its ring structure.

Source and Classification

The compound can be sourced from various chemical suppliers and is identified by its CAS number, 1706749-51-0. It falls under the category of naphthyridine derivatives, which are known for their diverse biological activities and potential pharmaceutical applications. Naphthyridines are often utilized in the development of drugs due to their ability to interact with biological targets.

Synthesis Analysis

The synthesis of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can be achieved through several methods:

  1. Friedländer Synthesis: This method involves the condensation of 2-amino-3-bromopyridine with an appropriate carbonyl compound under acidic conditions to form the naphthyridine structure.
  2. Multicomponent Reactions: Recent advancements have introduced multicomponent reactions that allow for the efficient synthesis of naphthyridine derivatives in a single step, enhancing yield and reducing reaction times.
  3. Hydrazine Derivatives: The use of hydrazine in combination with bromo compounds has been reported to yield naphthyridine derivatives through cyclization reactions at elevated temperatures .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. For instance, reactions may be conducted in solvents like dimethyl sulfoxide or acetic acid at temperatures ranging from room temperature to 100 °C.

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one features a bicyclic framework with the following characteristics:

  • Structure: The compound contains a bromine atom at the 4-position and a methyl group at the 2-position of the naphthyridine ring.
  • Data: The compound's InChI key is provided as a unique identifier for chemical substances, facilitating database searches.
Chemical Reactions Analysis

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one participates in various chemical reactions:

  1. Electrophilic Substitution: The presence of the bromine atom makes it susceptible to electrophilic aromatic substitution reactions, allowing for further functionalization at different positions on the naphthyridine ring.
  2. Nucleophilic Reactions: The carbonyl group can undergo nucleophilic addition reactions, making it a versatile intermediate for synthesizing more complex molecules.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity.

Mechanism of Action

The biological activity of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one can be attributed to its ability to interact with various biological targets:

  1. Targeting Enzymes: It may inhibit specific enzymes involved in metabolic pathways or signal transduction processes.
  2. Binding Affinity: The presence of halogen atoms like bromine enhances binding affinity towards certain receptors or enzymes due to increased lipophilicity and electronic effects.

Data

Research indicates that derivatives of naphthyridines exhibit anti-cancer properties by modulating gene expression through interactions with chromatin-binding proteins .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.

Relevant Data

The compound's stability under various conditions (e.g., light, heat) should be evaluated during handling and storage.

Applications

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one has several scientific uses:

  1. Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activity against various diseases.
  2. Chemical Research: Used as a building block in organic synthesis for developing more complex heterocyclic compounds.
  3. Material Science: Investigated for its properties in creating novel materials such as organic light-emitting diodes (OLEDs) and other electronic devices.
Molecular Mechanisms of Action in Oncogenic Pathways

Role in BRD9 Bromodomain Functional Dependency in Synovial Sarcoma

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one functions as a selective chemical probe targeting the bromodomain of BRD9, a critical dependency in synovial sarcoma. Genetic screens using CRISPR/Cas9 technology revealed that synovial sarcoma cells exhibit exceptional sensitivity to BRD9 bromodomain disruption, with sgRNAs targeting this domain being specifically depleted in synovial sarcoma—but not Ewing sarcoma or rhabdomyosarcoma—cell lines [2]. This dependency arises because BRD9 integrates into oncogenic SS18-SSX-containing BAF complexes, where its bromodomain recognizes acetylated lysine residues on histone tails (particularly H4K5acK8ac and H4K5buK8bu) to stabilize chromatin binding [5].

Functional rescue experiments demonstrate that only wild-type full-length BRD9 (not bromodomain-deleted or inactivated mutants) reverses the anti-proliferative effects of BRD9 targeting [2]. The compound exploits this vulnerability by competitively occupying the acetyl-lysine binding pocket of BRD9, characterized by a tyrosine gatekeeper residue that distinguishes it from other bromodomains [5]. This binding disrupts BRD9’s ability to recruit the ncBAF complex to oncogenic loci, thereby inducing selective apoptosis in synovial sarcoma cells while sparing healthy cells [5] [6].

Table 1: Functional Rescue of BRD9 Bromodomain in Synovial Sarcoma

BRD9 ConstructBromodomain StatusRescue EfficiencyProliferation Impact
Full-length (FL)FunctionalComplete rescueNormal growth
ΔbromoDeletedNo rescueSustained inhibition
N216AInactivated (mutant)No rescueSustained inhibition

Modulation of SS18-SSX-Containing BAF Complex Dynamics

The oncogenic SS18-SSX fusion protein, present in 100% of synovial sarcomas, hijacks BAF chromatin-remodeling complexes by displacing wild-type SS18 and SNF5 subunits. This results in an aberrant complex that mislocalizes to genomic regions controlled by Polycomb Repressive Complex 1.1 (PRC1.1) [2]. 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one destabilizes these complexes by disrupting BRD9 integration—a defining feature of synovial sarcoma-specific BAF assemblies.

Biochemical studies confirm that BRD9 co-localizes with SS18-SSX at enhancers and super-enhancers regulating oncogenic transcription factors like SOX2 and MYC [2] [6]. When the compound inhibits BRD9, the SS18-SSX/BAF complex dissociates from chromatin, leading to:

  • Eviction of ATPase subunits: Loss of BRG1/SMARCA4 compromises chromatin remodeling activity.
  • Transcriptional repression: Downregulation of SS18-SSX-driven proliferative genes.
  • Redistribution of residual BAF components: Wild-type BAF complexes partially reassemble but cannot sustain oncogenic programs [2] [6].

Notably, the compound’s selectivity ensures minimal impact on canonical BAF (cBAF) or PBAF complexes, which lack BRD9 and rely on BRD7 in PBAF [5]. This specificity underpins its therapeutic window in synovial sarcoma.

Epigenetic Regulation via Chromatin Remodeling SWI/SNF Complex Interactions

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one exerts broad epigenetic effects by modulating SWI/SNF subcomplex dynamics. BRD9 is a signature subunit of the non-canonical BAF (ncBAF) complex, which regulates pluripotency and differentiation genes in stem cells [5]. The compound’s binding to BRD9 inhibits its recognition of bivalent histone marks, resulting in:

  • Altered enhancer-promoter looping: Displacement of ncBAF from CTCF/cohesin sites disrupts 3D genome organization.
  • Histone modification shifts: Reduced H3K27ac at oncogenic enhancers and increased H3K27me3 repressive marks at SOX2 loci.
  • Synergistic vulnerability to PRC2 inhibitors: Compromised ncBAF function amplifies dependence on PRC-mediated silencing [5] [6].

Table 2: SWI/SNF Subcomplex Composition and Compound Sensitivity

SWI/SNF SubcomplexKey SubunitsBRD9 RoleCompound Impact
ncBAFBRD9, GLTSCR1, BICRAScaffolds complex assemblyDissociation from chromatin
cBAFBRD7, ARID1A, ACTBNot presentNo direct effect
PBAFBRD7, PBRM1, ARID2Not presentNo direct effect

Mechanistically, the compound’s naphthyridinone core mimics acetyl-lysine interactions within the BRD9 binding pocket (Kac region), while the 4-bromo moiety enhances hydrophobic shelf interactions [5] [8]. This binding mode sterically blocks BRD9 from engaging acetylated nucleosomes, thereby abrogating ncBAF-mediated gene activation in synovial sarcoma [5] [6].

Properties

CAS Number

1706749-51-0

Product Name

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

IUPAC Name

4-bromo-2-methyl-2,7-naphthyridin-1-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.072

InChI

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3

InChI Key

RSRQPUNBPIDFFJ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.